molecular formula C12H14N4O2 B7714034 Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate

Cat. No.: B7714034
M. Wt: 246.27 g/mol
InChI Key: HIHRMQNNVYZIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the tetrazole ring, a phenyl group attached to the propanoate moiety, and a methyl ester functional group. Tetrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate typically involves the cycloaddition reaction between an organic nitrile and sodium azide. This reaction is often catalyzed by an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which is generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. The reaction is carried out under neutral conditions and microwave heating to accelerate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves the use of eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate involves its interaction with molecular targets and pathways. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions and interact with biological macromolecules. This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate is unique due to its specific structural features, such as the presence of both a methyl group and a phenyl group, which contribute to its distinct chemical and biological properties. These features differentiate it from other tetrazole derivatives and make it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHRMQNNVYZIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.